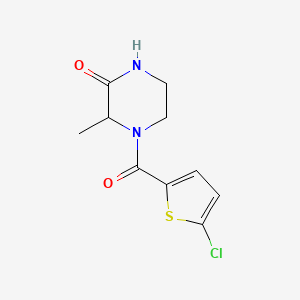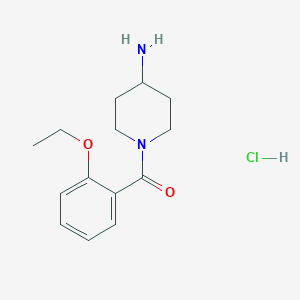
4-(3-Chloro-phenyl)-pyrimidine-2-thiol
Vue d'ensemble
Description
4-(3-Chloro-phenyl)-pyrimidine-2-thiol is a small molecule that has recently been studied for its potential applications in a variety of scientific fields. It is a five-membered ring structure composed of a pyrimidine ring, a chlorine atom, and a thiol group. This molecule has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Applications De Recherche Scientifique
Pharmacological Research
4-(3-Chloro-phenyl)-pyrimidine-2-thiol serves as a key scaffold in pharmacology for the development of new therapeutic agents. Its structure is conducive to modifications that can lead to the discovery of novel drugs with various biological activities. For instance, derivatives of pyrimidine have been explored for their potential as antibacterial , antifungal , and antiparasitic agents .
Neurological Disorder Treatment
The compound’s derivatives are being studied for their effects on neurological disorders. They have shown promise in modulating enzymes like Acetylcholinesterase (AchE) , which is crucial for nerve pulse transmission. This could have implications for treating conditions like Alzheimer’s and Parkinson’s disease , where AchE’s activity is compromised .
Antioxidant Properties
Research indicates that pyrimidine derivatives can play a role in combating oxidative stress by acting as antioxidants. This is particularly relevant in the context of diseases where oxidative stress is a contributing factor. The compound’s ability to affect levels of malondialdehyde (MDA) , a biomarker for oxidative injury, is of significant interest .
Anticonvulsant Activity
The structural analogs of 4-(3-Chloro-phenyl)-pyrimidine-2-thiol have been evaluated for their anticonvulsant properties. Studies have compared these compounds to established anticonvulsant drugs, measuring their efficacy and safety in preclinical models .
Cancer Research
In the field of oncology, pyrimidine derivatives are being investigated for their antitumor activities. The compound’s ability to interact with various cellular pathways makes it a candidate for the development of new anticancer drugs .
Chemical Synthesis and Drug Design
This compound is also significant in the synthesis of other complex molecules. Its reactivity allows for the creation of a wide range of derivatives, which can be further tested for various biological activities. This makes it an important building block in drug design and discovery processes .
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDKERUVKVJBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695029 | |
| Record name | 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-phenyl)-pyrimidine-2-thiol | |
CAS RN |
1231244-54-4 | |
| Record name | 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)
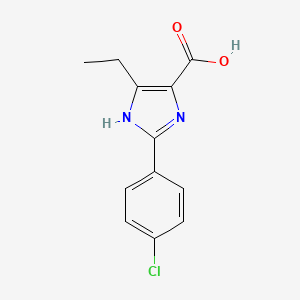

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
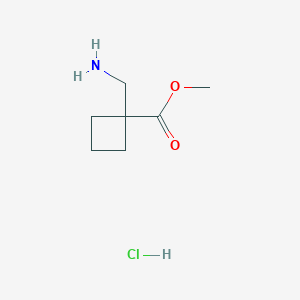



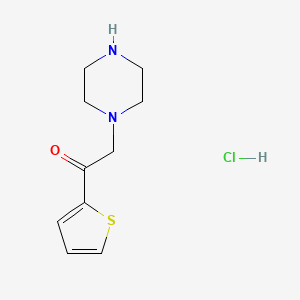
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)
